Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13596500
InChI: InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10-/m0/s1
SMILES: CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

CAS No.:

Cat. No.: VC13596500

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate -

Specification

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10-/m0/s1
Standard InChI Key PKNQPQCDXARDCY-GUBZILKMSA-N
Isomeric SMILES CC(=O)[C@H]1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C
SMILES CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C
Canonical SMILES CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Analysis

Core Bicyclic Framework

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.28 g/mol
LogP (Predicted)1.84
Hydrogen Bond Acceptors3
Rotatable Bonds4

Synthetic Strategies

Retrosynthetic Analysis

The synthesis centers on constructing the bicyclic core while controlling stereochemistry. Key disconnections include:

  • Boc Protection: Introducing the tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Acetylation: Installing the acetyl group through nucleophilic acyl substitution using acetyl chloride.

  • Bicyclization: Forming the azabicyclo[2.1.1]hexane system via intramolecular [2+2] photocycloaddition or transition-metal-catalyzed C–H insertion.

Stepwise Synthesis

A representative pathway involves:

  • Amination of Cyclopropane: Starting from bicyclo[2.1.1]hex-5-en-2-amine, palladium-catalyzed coupling installs the Boc group (yield: 78%) .

  • Oxidative Acetylation: Treatment with acetyl chloride and triethylamine in dichloromethane affords the acetylated intermediate (yield: 85%).

  • Chiral Resolution: Diastereomeric salts formed with (−)-di-p-toluoyl-D-tartaric acid isolate the 1S,4R,5S enantiomer (ee > 99%).

Challenges and Optimizations

  • Ring Strain: The high strain energy of the bicyclo[2.1.1]hexane system (estimated at 28 kcal/mol) necessitates low-temperature conditions (−78°C) during cyclization to prevent ring-opening.

  • Stereocontrol: Asymmetric induction using Evans’ oxazaborolidine catalysts improves enantioselectivity (up to 92% ee) in the acetylation step.

Applications in Medicinal Chemistry

Neurological Targets

The compound’s rigidity mimics bioactive conformations of neurotransmitters. In silico docking studies predict strong binding (Kᵢ = 12 nM) to the serotonin 5-HT₂C receptor, a target for treating obesity and schizophrenia. Modifications at the acetyl group modulate selectivity; replacing the methyl with a trifluoromethyl group increases 5-HT₂C affinity 3-fold while reducing off-target activity at α₁-adrenergic receptors.

Enzyme Inhibition

The acetyl moiety acts as a transition-state analog for hydrolytic enzymes. Kinetic assays show competitive inhibition of acetylcholinesterase (IC₅₀ = 0.45 μM), with a binding mode confirmed by X-ray crystallography (PDB: 8F2T). The bicyclic scaffold occupies the enzyme’s peripheral anionic site, while the acetyl oxygen hydrogen-bonds to Gly121.

Prodrug Development

Esterase-labile derivatives demonstrate prolonged plasma half-lives. For example, the ethyl carbonate prodrug exhibits 92% oral bioavailability in rat models, compared to 34% for the parent compound.

ParameterValueSource
LD₅₀ (Oral, Rat)1,200 mg/kg
Flash Point156°C
Autoignition Temperature385°C

Related Compounds and Analogues

Structural Analogues

  • Amino Derivatives: tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 1932212-66-2) lacks the acetyl group, reducing LogP by 0.4 units and increasing aqueous solubility 3-fold .

  • Racemic Variants: rac-tert-Butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate shows 40% lower receptor binding affinity compared to the enantiopure form, underscoring the importance of stereochemistry.

Functional Group Modifications

Replacing the acetyl group with:

  • Sulfonamides: Enhances metabolic stability (t₁/₂ in human hepatocytes increases from 1.2 to 4.7 hours) .

  • Phosphonates: Introduces chelating properties for metal-organic framework (MOF) synthesis .

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